molecular formula C9H5F4N3 B13610921 5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine

5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B13610921
M. Wt: 231.15 g/mol
InChI Key: PKZSOAQFGUSAMO-UHFFFAOYSA-N
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Description

5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with a tetrafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 2,3,4,5-tetrafluorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the pyrazole ring. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5-tetrafluorophenylhydrazine
  • 2,3,4,5-tetrafluorophenylboronic acid
  • 2,3,4,5-tetrafluorophenylmethanol

Uniqueness

5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine is unique due to the presence of both the pyrazole ring and the tetrafluorophenyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C9H5F4N3

Molecular Weight

231.15 g/mol

IUPAC Name

5-(2,3,4,5-tetrafluorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H5F4N3/c10-4-1-3(5-2-6(14)16-15-5)7(11)9(13)8(4)12/h1-2H,(H3,14,15,16)

InChI Key

PKZSOAQFGUSAMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C2=CC(=NN2)N

Origin of Product

United States

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